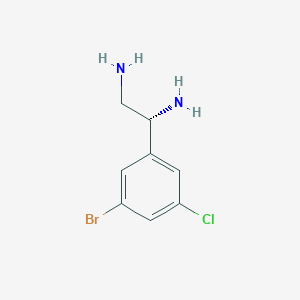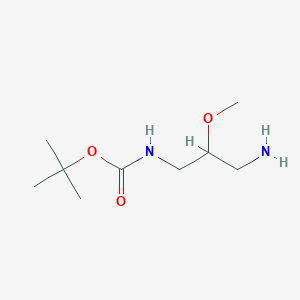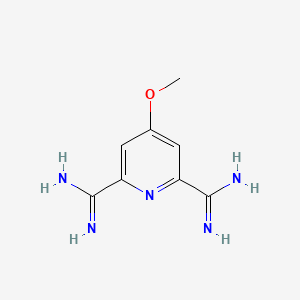
4-Methoxypyridine-2,6-bis(carboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridine-2,6-bis(carboximidamide) is a chemical compound known for its role as a ligand in nickel-catalyzed cross-coupling reactions. This compound is characterized by its pyridine ring substituted with methoxy and carboximidamide groups, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridine-2,6-bis(carboximidamide) typically involves the reaction of 4-methoxypyridine with appropriate reagents to introduce the carboximidamide groups at the 2 and 6 positions. One common method involves the use of cyanamide derivatives under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of 4-Methoxypyridine-2,6-bis(carboximidamide) may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Applications De Recherche Scientifique
4-Methoxypyridine-2,6-bis(carboximidamide) has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism by which 4-Methoxypyridine-2,6-bis(carboximidamide) exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with nickel ions, forming a complex that facilitates various chemical transformations. The molecular targets include the active sites of enzymes or catalytic centers in industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxypicolinimidamide hydrochloride: Similar in structure but with different functional groups.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: Another ligand used in nickel catalysis
Uniqueness
4-Methoxypyridine-2,6-bis(carboximidamide) is unique due to its specific substitution pattern and the presence of both methoxy and carboximidamide groups, which enhance its reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C8H11N5O |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
4-methoxypyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C8H11N5O/c1-14-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-3H,1H3,(H3,9,10)(H3,11,12) |
Clé InChI |
SIIXNCKQDPJQKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)C(=N)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



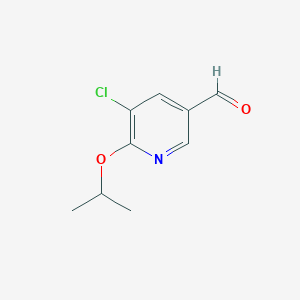

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)


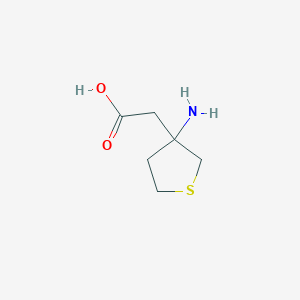
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)


